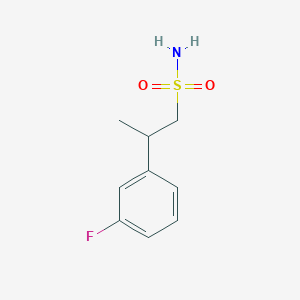

2-(3-Fluorophenyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

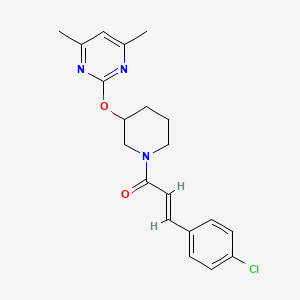

“2-(3-Fluorophenyl)propane-1-sulfonamide” is a chemical compound that contains the sulfonamide functional group . Sulfonamides are known for their wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of substituted thiourea or oxime derivatives with N-(2,3-dibromopropyl)-aryl (alkyl)sulfonamides . A specific synthesis method for a similar compound, N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, involves the reaction of 3-bromo-2-fluoroaniline with propane-1-sulfonyl chloride in pyridine at 60°C for 3 hours under an argon atmosphere .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction . Density functional theory (DFT) can be used to further calculate the molecular structure .Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions. For instance, a novel synthesis of functionalized sulfonamide derivatives involves the reaction of substituted thiourea or oxime derivatives with N-(2,3-dibromopropyl)-aryl (alkyl)sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, vibrational frequencies can be analyzed to reveal some physicochemical properties of the compound .Scientific Research Applications

Fuel Cell Applications

A series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for potential use in fuel-cell applications. These copolymers demonstrated higher proton conductivity and mechanical properties compared to random copolymers, making them promising candidates for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Proton Exchange Membranes

Sulfonated poly(aryl ether sulfone) containing 1, 3, 4-oxadiazole polymers were developed as proton exchange membranes for medium-high temperature fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity at elevated temperatures, highlighting their utility in PEMFC operations (Xu, Ren, Cheng, Ma, & Wang, 2013).

Therapeutic Research

Investigations into cerebrovasodilatation through selective inhibition of carbonic anhydrase have been conducted. Compounds including sulfones with 3- or 4-halo substituents, particularly 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, displayed significant anticonvulsant activity and selectively increased cerebral blood flow in animal models without inducing diuresis, indicating potential therapeutic applications (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Synthetic Chemistry

In synthetic chemistry, compounds similar to 2-(3-Fluorophenyl)propane-1-sulfonamide have been utilized in the synthesis of fluorophores for the selective and efficient incorporation into proteins at defined sites. This strategy facilitates biochemical and cellular studies of protein structure and function, offering a tool for investigating protein dynamics, localization, and interactions both in vitro and in vivo (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Water Solubility and Thermoresponsive Behavior

Research on the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions explored how the spacer group separating the cationic and anionic moieties affects thermoresponsive behavior and solubility. This has implications for designing materials with specific responses to temperature and salt concentration, relevant for biomedical and environmental applications (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the bacterial enzyme dihydropteroate synthase (dhps) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 2-(3-Fluorophenyl)propane-1-sulfonamide, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (pABA), and bind to the active site of DHPS, preventing the enzyme from catalyzing the conversion of pABA to dihydropteroate, a key step in folic acid synthesis .

Biochemical Pathways

By inhibiting DHPS, sulfonamides disrupt the synthesis of folic acid, a vital component of the bacterial cell’s biochemical machinery . Folic acid is necessary for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by sulfonamides leads to a halt in DNA synthesis and, consequently, bacterial growth .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA replication. This halts the proliferation of the bacterial population .

Properties

IUPAC Name |

2-(3-fluorophenyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-7(6-14(11,12)13)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECLCEKRULIFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclopentylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818397.png)

![3-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B2818398.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)

![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2818411.png)

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)